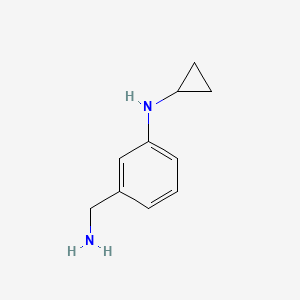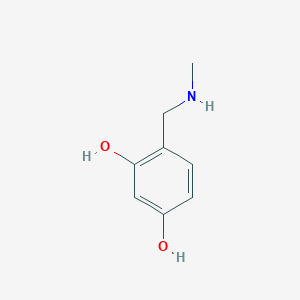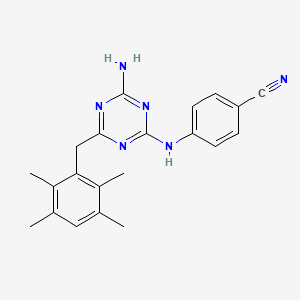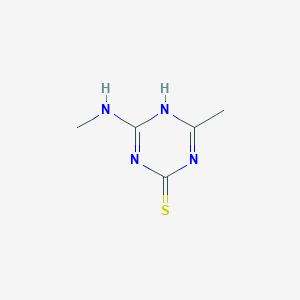
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound is characterized by the presence of a thiol group (-SH) attached to the triazine ring, which imparts unique chemical properties. Triazine derivatives are widely studied due to their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-6-(methylamino)-1,3,5-triazine with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
4-Methyl-6-(methylamino)-1,3,5-triazine+H2S→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
科学的研究の応用
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. Additionally, the triazine ring can interact with nucleic acids or other biomolecules, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methyl-6-(methylamino)-1,3,5-triazine
Uniqueness
4-Methyl-6-(methylamino)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazine derivatives that lack the thiol functionality.
特性
分子式 |
C5H8N4S |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
2-methyl-6-(methylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C5H8N4S/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10) |
InChIキー |
JSXFXTUHQYJKPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=S)N=C(N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



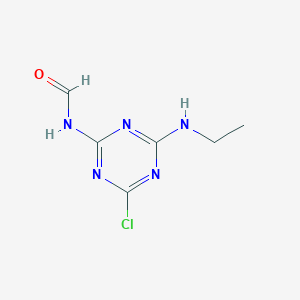
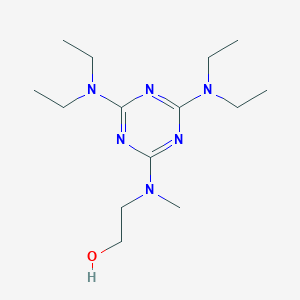
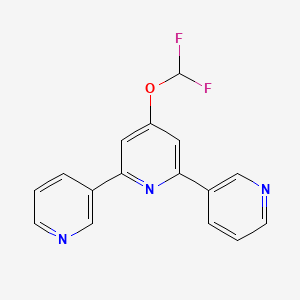
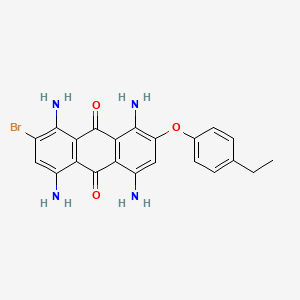



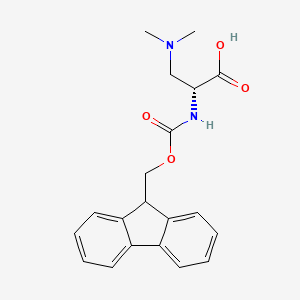
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
